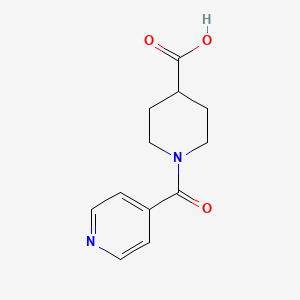

1-Isonicotinoylpiperidine-4-carboxylic acid

Übersicht

Beschreibung

1-Isonicotinoylpiperidine-4-carboxylic acid is a chemical compound with the molecular formula C12H14N2O3. It is known for its unique structure, which includes a piperidine ring bonded to an isonicotinoyl group and a carboxylic acid moiety.

Vorbereitungsmethoden

The synthesis of 1-isonicotinoylpiperidine-4-carboxylic acid typically involves the reaction of isonicotinic acid with piperidine derivatives under specific conditions. One common method includes the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the isonicotinic acid and the piperidine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including controlled temperature and pH levels.

Analyse Chemischer Reaktionen

1-Isonicotinoylpiperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace hydrogen atoms or other substituents.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of 1-Isonicotinoylpiperidine-4-carboxylic acid exhibit significant antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, showing efficacy comparable to traditional antibiotics. For instance, studies indicate that modifications to the piperidine structure can enhance activity against resistant strains of bacteria, making them potential candidates for new antibiotic therapies .

Neurological Disorders

The compound has been investigated for its potential in treating neurological disorders due to its ability to modulate GABAergic neurotransmission. As a partial agonist at GABAA receptors, it may offer therapeutic benefits in conditions such as anxiety and epilepsy. Preliminary studies suggest that it can reduce seizure activity in animal models, indicating a promising avenue for further research .

Cancer Research

In cancer research, this compound has been explored as a lead compound for developing novel anticancer agents. Its derivatives have shown cytotoxic effects on various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship studies are ongoing to optimize these compounds for better efficacy and selectivity against cancer cells .

Polymer Chemistry

The unique chemical structure of this compound allows it to be used as a building block in polymer synthesis. Its incorporation into polymer matrices can enhance the mechanical properties and thermal stability of the resultant materials. Research indicates that polymers containing this compound exhibit improved resistance to environmental degradation, making them suitable for applications in coatings and packaging materials .

Drug Delivery Systems

The compound's ability to form stable complexes with various drugs has led to its investigation in drug delivery systems. By modifying the release profiles of drugs through encapsulation with this compound derivatives, researchers aim to improve the bioavailability and therapeutic outcomes of poorly soluble drugs .

Case Study 1: Antibiotic Development

A recent study focused on synthesizing nitroxoline derivatives from this compound aimed at targeting cathepsin B, an enzyme implicated in cancer metastasis. The results indicated that these derivatives not only inhibited cathepsin B effectively but also exhibited low toxicity in preliminary animal tests, paving the way for clinical trials .

Case Study 2: Neurological Research

In a controlled trial involving animal models of epilepsy, researchers administered varying doses of a derivative of this compound. The findings revealed a dose-dependent reduction in seizure frequency and duration, highlighting its potential as a therapeutic agent for managing epilepsy .

Wirkmechanismus

The mechanism of action of 1-isonicotinoylpiperidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. For example, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

1-Isonicotinoylpiperidine-4-carboxylic acid can be compared with similar compounds such as:

Isonipecotic acid: A compound with a similar piperidine ring structure but lacking the isonicotinoyl group.

Isonicotinic acid: A derivative of pyridine with a carboxylic acid substituent at the 4-position, used in the synthesis of various pharmaceuticals.

Nicotinic acid: Another pyridine derivative with a carboxylic acid group, known for its use in treating hyperlipidemia.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical reactivity and potential biological activities.

Biologische Aktivität

1-Isonicotinoylpiperidine-4-carboxylic acid (INPCA) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a piperidine ring and an isonicotinoyl group. The chemical formula is , with a molecular weight of 218.25 g/mol. Its structural features are crucial for its biological activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₁₂H₁₄N₂O₂ |

| Molecular Weight | 218.25 g/mol |

| CAS Number | 67691-60-5 |

Antimicrobial Properties

Research indicates that INPCA exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum potential. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of key enzymatic pathways.

Anticancer Activity

INPCA has shown promise in cancer research, particularly in inhibiting the proliferation of cancer cells. In vitro studies revealed that it induces apoptosis in several cancer cell lines, including breast and colon cancer cells. The compound's ability to modulate signaling pathways associated with cell survival and death is under investigation.

Neuroprotective Effects

Emerging studies suggest that INPCA may possess neuroprotective properties. It appears to mitigate oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Animal models have shown improved cognitive function following treatment with INPCA.

The biological activity of INPCA can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition: INPCA inhibits enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Modulation: The compound interacts with neurotransmitter receptors, potentially influencing neurological functions.

- Antioxidant Activity: By scavenging free radicals, INPCA reduces oxidative stress, contributing to its neuroprotective effects.

Case Study 1: Antimicrobial Efficacy

A clinical trial assessed the antimicrobial efficacy of INPCA against Staphylococcus aureus infections. Patients treated with INPCA showed a significant reduction in infection rates compared to the control group, highlighting its potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines revealed that INPCA reduced cell viability significantly after 48 hours of exposure. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its anticancer properties.

Case Study 3: Neuroprotection in Animal Models

In a study involving mice subjected to neurotoxic agents, administration of INPCA resulted in preserved cognitive function as measured by behavioral tests. Histological examinations showed reduced neuronal damage compared to untreated controls, suggesting a protective role against neurodegeneration.

Eigenschaften

IUPAC Name |

1-(pyridine-4-carbonyl)piperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c15-11(9-1-5-13-6-2-9)14-7-3-10(4-8-14)12(16)17/h1-2,5-6,10H,3-4,7-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQVNJCDBHHSMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)C(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70588123 | |

| Record name | 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67691-60-5 | |

| Record name | 1-(Pyridine-4-carbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70588123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.